molecular formula C21H23N3O2 B13845357 3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole

3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole

Cat. No.: B13845357
M. Wt: 349.4 g/mol
InChI Key: FEVIUHYDPZPOLW-UHFFFAOYSA-N
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Description

3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the benzyl and piperidinyl groups: These groups can be introduced through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole depends on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting processes such as cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Other oxadiazoles: Such as 1,2,4-oxadiazole derivatives with different substituents.

    Benzyl-substituted compounds: Compounds with similar benzyl groups but different core structures.

Uniqueness

3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole may have unique properties due to the specific combination of its functional groups, which can influence its biological activity and chemical reactivity.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

3-benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H23N3O2/c1-15-7-8-18(19(13-15)25-17-9-11-22-12-10-17)21-23-20(24-26-21)14-16-5-3-2-4-6-16/h2-8,13,17,22H,9-12,14H2,1H3

InChI Key

FEVIUHYDPZPOLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NO2)CC3=CC=CC=C3)OC4CCNCC4

Origin of Product

United States

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